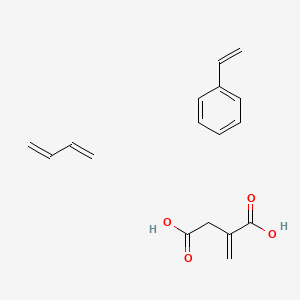

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene

Description

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is a bio-based synthetic rubber that combines the properties of styrene, butadiene, and itaconic acid. This compound is known for its high elasticity, large deformation capacity, and environmental friendliness. It is used in various applications, including the tire industry, sealing industry, and damping and shock absorption industry .

Properties

CAS No. |

30174-67-5 |

|---|---|

Molecular Formula |

C17H20O4 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

buta-1,3-diene;2-methylidenebutanedioic acid;styrene |

InChI |

InChI=1S/C8H8.C5H6O4.C4H6/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3-4-2/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);3-4H,1-2H2 |

InChI Key |

KMSWLOZDZYOVCM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |

Related CAS |

30174-67-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene can be synthesized through emulsion polymerization. The process involves the polymerization of styrene, butadiene, and itaconic acid in the presence of a redox initiator. The reaction conditions typically include a temperature range of 50-70°C and a pH range of 2-4 .

Industrial Production Methods

Industrial production of styrene-butadiene itaconic acid involves the use of bio-based chemicals such as itaconic acid, which is produced through microbial fermentation. The fermentation process uses fungi like Aspergillus terreus to convert biomass into itaconic acid. The resulting itaconic acid is then polymerized with styrene and butadiene to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds.

Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alkanes, and halogenated compounds. These products have various applications in the chemical and pharmaceutical industries .

Scientific Research Applications

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene has a wide range of scientific research applications, including:

Chemistry: Used as a monomer in the synthesis of bio-based polymers and elastomers.

Biology: Studied for its biocompatibility and potential use in biomedical applications.

Medicine: Investigated for its potential use in drug delivery systems and medical devices.

Industry: Used in the production of green tires, adhesives, and coatings

Mechanism of Action

The mechanism of action of styrene-butadiene itaconic acid involves its interaction with various molecular targets and pathways. The carboxylic groups in itaconic acid enhance the dispersing abilities of the compound, ensuring uniform distribution in water. This property is particularly useful in applications such as cement hydration and toughening .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to styrene-butadiene itaconic acid include:

Styrene-butadiene rubber: A synthetic rubber commonly used in tires and other industrial applications.

Polybutadiene: A synthetic rubber known for its high resilience and used in various applications, including golf balls and automotive parts.

Itaconic acid-based polymers: Polymers derived from itaconic acid, used in coatings, adhesives, and biomedical applications

Uniqueness

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is unique due to its bio-based origin and environmental friendliness. Unlike traditional petroleum-based rubbers, it is derived from renewable resources, making it a sustainable alternative. Additionally, its superior performance in terms of rolling resistance and heat generation makes it an excellent choice for green tire production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.